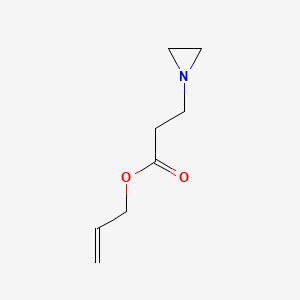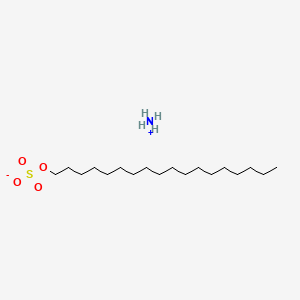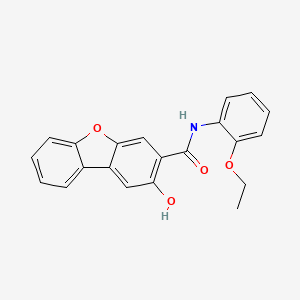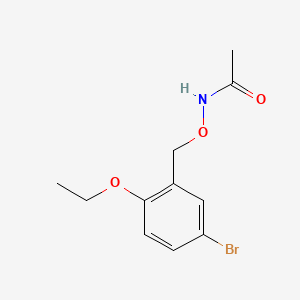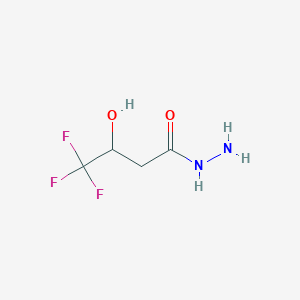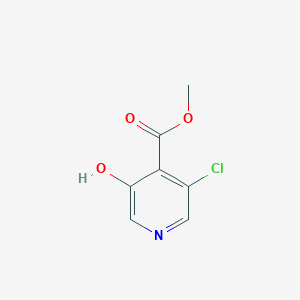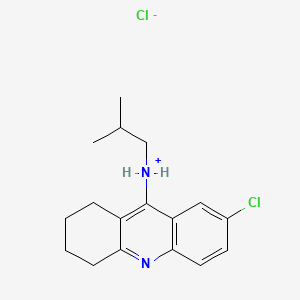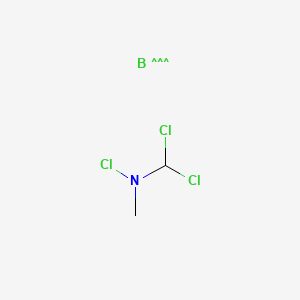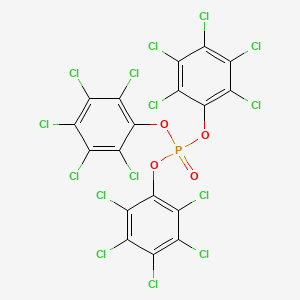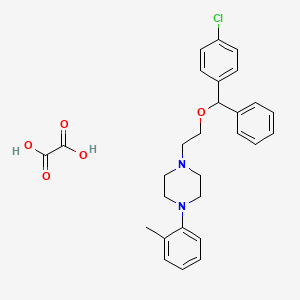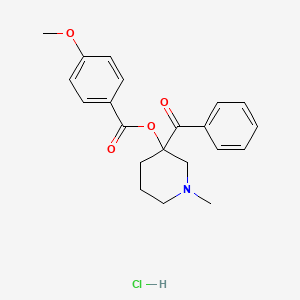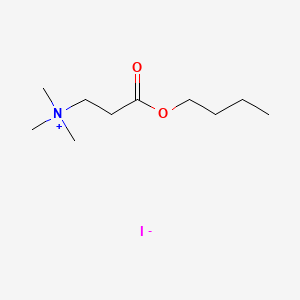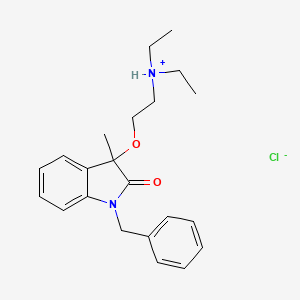
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and clinical applications.
準備方法
The synthesis of 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indolinone core.
Attachment of the Diethylaminoethoxy Group: This step involves the reaction of the indolinone derivative with a diethylaminoethanol under basic conditions to form the desired ether linkage.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as Alzheimer’s disease and certain types of cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.
類似化合物との比較
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride can be compared with other indolinone derivatives, such as:
1-Benzyl-3-(2-(dimethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-ethyl-2-indolinone hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-oxindole hydrochloride: Similar structure but with an oxindole core instead of an indolinone core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.
特性
CAS番号 |
34944-00-8 |
|---|---|
分子式 |
C22H29ClN2O2 |
分子量 |
388.9 g/mol |
IUPAC名 |
2-(1-benzyl-3-methyl-2-oxoindol-3-yl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-4-23(5-2)15-16-26-22(3)19-13-9-10-14-20(19)24(21(22)25)17-18-11-7-6-8-12-18;/h6-14H,4-5,15-17H2,1-3H3;1H |
InChIキー |
MYQUKYMKNUUWSS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


